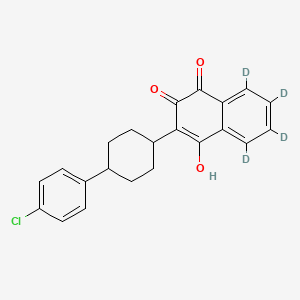

Atovaquone D4

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

Atovaquone D4 primarily targets the Signal Transducer and Activator of Transcription 3 (STAT3) and Human Epidermal Growth Factor Receptor 2 (HER2)/β-Catenin . STAT3 is an oncogenic transcription factor frequently activated inappropriately in a wide range of hematological and solid cancers . HER2 is a membrane tyrosine kinase that plays a crucial role in the complex signaling network that controls normal cell growth and differentiation .

Mode of Action

This compound inhibits STAT3 phosphorylation , the expression of STAT3 target genes, and the viability of STAT3-dependent hematological cancer cells . It also significantly reduces the expression of HER2, β-catenin, and its downstream molecules such as pGSK-3β, TCF-4, cyclin D1, and c-Myc .

Biochemical Pathways

This compound affects the STAT3 and HER2/β-Catenin signaling pathways . By inhibiting STAT3 and HER2/β-Catenin, it disrupts the downstream effects of these pathways, leading to the inhibition of cell proliferation and induction of apoptosis .

Pharmacokinetics

This compound, like its parent compound Atovaquone, is highly lipophilic . It closely resembles the structure of ubiquinone, and its inhibitory effect is comparable to ubiquinone . This compound can act by selectively affecting mitochondrial electron transport and parallel processes such as ATP and pyrimidine biosynthesis in atovaquone-responsive parasites . .

Result of Action

This compound exhibits significant anticancer efficacy. It inhibits tumor growth and prolongs survival in animal models . It also shows efficacy against primary and paclitaxel-resistant breast tumors . The molecular and cellular effects of this compound’s action include the inhibition of STAT3 phosphorylation, reduction of HER2, β-catenin, and c-Myc levels, and an increase in apoptosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the absorption of Atovaquone varies among individuals . It is also known that the drug’s solubility can be enhanced by various strategies like particle size lowering, salt preparation, prodrug pathway, use of surfactants, cyclodextrin complexation, lipid influenced delivery systems, solid dispersion etc . .

Biochemische Analyse

Biochemical Properties

Atovaquone D4 plays a significant role in biochemical reactions due to its structural similarity to ubiquinone. It interacts with several enzymes and proteins, particularly those involved in the mitochondrial electron transport chain. This compound inhibits the cytochrome bc1 complex, which is crucial for the electron transport chain and ATP synthesis in mitochondria . This inhibition disrupts the production of ATP, leading to the death of the parasite.

Cellular Effects

This compound has been shown to influence various cellular processes. It induces apoptosis and inhibits the growth of cancer cells, including breast cancer cell lines . This compound affects cell signaling pathways by inhibiting the HER2/β-catenin signaling pathway, leading to reduced expression of downstream molecules such as pGSK-3β, TCF-4, cyclin D1, and c-Myc . Additionally, it impacts gene expression and cellular metabolism by inhibiting oxidative phosphorylation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the cytochrome bc1 complex in the mitochondrial electron transport chain. This binding inhibits the transfer of electrons from ubiquinol to cytochrome c, disrupting the production of ATP . This compound’s inhibitory effect on the cytochrome bc1 complex is comparable to that of ubiquinone, making it a potent inhibitor of mitochondrial respiration .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under recommended storage conditions, but its efficacy can decrease due to degradation over extended periods . Long-term studies have shown that this compound maintains its inhibitory effects on cellular function, although the extent of inhibition may vary depending on the duration of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits the growth of parasites without causing significant adverse effects . At higher doses, this compound can lead to toxic effects, including hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to mitochondrial function. It inhibits the mitochondrial electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) levels . This inhibition affects various metabolic enzymes linked to the electron transport chain, ultimately disrupting nucleic acid and ATP synthesis .

Transport and Distribution

This compound is highly lipophilic and extensively bound to plasma proteins, particularly human serum albumin . It shows a high affinity for tissues, where it accumulates and is protected from biliary clearance . The compound is transported within cells and tissues via passive diffusion, and its distribution is influenced by its lipophilicity and protein-binding properties .

Subcellular Localization

This compound primarily localizes to the mitochondria due to its role in inhibiting the mitochondrial electron transport chain . Its subcellular localization is influenced by its lipophilic nature and the presence of targeting signals that direct it to the mitochondria . The compound’s activity and function are closely linked to its localization within the mitochondria, where it exerts its inhibitory effects on ATP production .

Vorbereitungsmethoden

Synthesewege:: Die synthetische Herstellung von Atovaquon-d4 beinhaltet die Einführung von Deuteriumisotopen in das Atovaquon-Molekül. Spezifische Synthesewege und Reaktionsbedingungen für Atovaquon-d4 sind in der Literatur nicht readily available. Deuteriummarkierung erfolgt typischerweise während der Synthese der Stammverbindung Atovaquon.

Industrielle Produktion:: Industrielle Produktionsmethoden für Atovaquon-d4 sind proprietär und können je nach Hersteller variieren. Diese Methoden gewährleisten eine gleichmäßige Isotopenanreicherung und hohe Reinheit.

Analyse Chemischer Reaktionen

Arten von Reaktionen:: Atovaquon-d4 kann verschiedene chemische Reaktionen eingehen, darunter Oxidation, Reduktion und Substitution. Detaillierte Studien, die sich speziell auf Atovaquon-d4-Reaktionen konzentrieren, sind begrenzt.

Häufige Reagenzien und Bedingungen:: Häufig verwendete Reagenzien in Atovaquon-d4-Reaktionen umfassen Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und nukleophile Substitutionsreagenzien (z. B. Alkylhalogenide). Die Reaktionsbedingungen hängen von der jeweiligen Transformation ab.

Hauptprodukte:: Die Hauptprodukte, die aus Atovaquon-d4-Reaktionen gebildet werden, wären deuteriummarkierte Derivate von Atovaquon, die den Kernpharmakophor beibehalten.

Wissenschaftliche Forschungsanwendungen

Atovaquon-d4 findet Anwendungen in verschiedenen wissenschaftlichen Bereichen:

Medizin: Es wird zur Behandlung oder Vorbeugung von Infektionen eingesetzt, die durch Parasiten verursacht werden.

Chemie: Forscher untersuchen seine Reaktivität und Isotopeffekte.

Biologie: Untersuchungen zu seinem Wirkmechanismus und seinen Wechselwirkungen mit biologischen Systemen.

Industrie: Qualitätskontrolle und Stabilitätsstudien für markierte Verbindungen.

5. Wirkmechanismus

Atovaquon, einschließlich seiner deuteriummarkierten Form, hemmt den mitochondrialen Cytochrom-bc1-Komplex des Parasiten. Durch die Unterbrechung des Elektronentransports im Parasiten wird die Energieproduktion gestört, was letztendlich zum Tod des Parasiten führt .

Vergleich Mit ähnlichen Verbindungen

Die Einzigartigkeit von Atovaquon-d4 liegt in seiner stabilen Isotopenmarkierung. Ähnliche Verbindungen umfassen Atovaquon (nicht deuteriert) und andere Naphthochinone, die in der antiparasitären Therapie eingesetzt werden.

Eigenschaften

IUPAC Name |

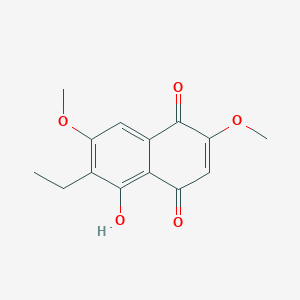

3-[4-(4-chlorophenyl)cyclohexyl]-5,6,7,8-tetradeuterio-4-hydroxynaphthalene-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClO3/c23-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-20(24)17-3-1-2-4-18(17)21(25)22(19)26/h1-4,9-13,15,24H,5-8H2/i1D,2D,3D,4D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSJMWHQBCZFXBR-RHQRLBAQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=CC=C(C=C2)Cl)C3=C(C4=CC=CC=C4C(=O)C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=O)C2=O)C3CCC(CC3)C4=CC=C(C=C4)Cl)O)[2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![trans-N-[2-(dimethylamino)cyclohexyl]-4-fluoro-benzamide](/img/structure/B3026023.png)

![trans-rel-3,4-difluoro-N-methyl-N-[(2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide, monohydrochloride](/img/structure/B3026032.png)

![3,6-Bis(diethylamino)-9-[2-[[4-[[3-(2,4-dioxocyclohexyl)propoxy]carbonyl]-1-piperazinyl]carbonyl]phenyl]-xanthylium, monochloride](/img/structure/B3026034.png)

![N-(2-aminoethyl)-4-[[(cyclopentylamino)thioxomethyl]amino]-benzenesulfonamide, monohydrochloride](/img/structure/B3026041.png)

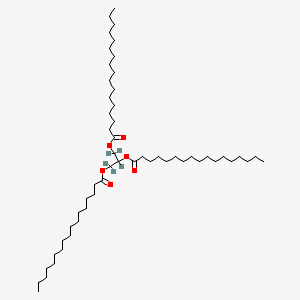

![N-(4-bromo-2-fluorophenyl)-6-(methoxy-d3)-7-[[1-(methyl-d3)-4-piperidinyl]methoxy]-4-quinazolinamine](/img/structure/B3026042.png)